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(4-Chloro-2-fluoro-5-iodo-phenyl)-methanol
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Overview
Description
(4-Chloro-2-fluoro-5-iodo-phenyl)-methanol is an organic compound that belongs to the class of phenylmethanols. This compound features a phenyl ring substituted with chlorine, fluorine, and iodine atoms, as well as a hydroxymethyl group. Such compounds are often of interest in organic synthesis and medicinal chemistry due to their unique reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-fluoro-5-iodo-phenyl)-methanol typically involves multi-step organic reactions. One possible route could be:
Halogenation: Starting with a phenylmethanol, selective halogenation can introduce chlorine, fluorine, and iodine atoms at specific positions on the aromatic ring.
Substitution Reactions: Using appropriate reagents and catalysts, substitution reactions can be employed to achieve the desired halogenation pattern.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include:
Catalytic Processes: Utilizing catalysts to improve reaction efficiency.
Purification Techniques: Employing methods such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-fluoro-5-iodo-phenyl)-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the halogen substituents or the hydroxymethyl group.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group could yield (4-Chloro-2-fluoro-5-iodo-phenyl)aldehyde or (4-Chloro-2-fluoro-5-iodo-phenyl)carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research:
Recent studies have highlighted the potential of (4-Chloro-2-fluoro-5-iodo-phenyl)-methanol as a lead compound in the development of anticancer agents. Its structural features allow for modifications that can enhance biological activity against specific cancer types. For instance, derivatives of this compound have been investigated for their efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells.
Enzyme Inhibition:
The compound has shown promise as an inhibitor of various enzymes implicated in disease pathways. Its ability to interact with enzyme active sites suggests potential applications in drug design, particularly for diseases characterized by dysregulated enzyme activity.
Neuropharmacology:
There is ongoing research into the effects of this compound on neurotransmitter receptors. Preliminary findings indicate that it may modulate nicotinic acetylcholine receptors, which are crucial for cognitive function and neuroprotection. This modulation could lead to therapeutic advancements in treating neurodegenerative diseases.
Agrochemicals
Pesticide Development:
The structural characteristics of this compound make it a candidate for developing new agrochemicals. Its halogenated phenyl structure is known to enhance biological activity against pests and pathogens while potentially reducing environmental impact compared to traditional pesticides.
Herbicide Formulations:
Research into herbicide formulations utilizing this compound has indicated its effectiveness in controlling weed species resistant to conventional herbicides. Field trials are being conducted to evaluate its efficacy and safety profile in agricultural settings.
Materials Science
Polymer Chemistry:
In materials science, this compound can serve as a building block for creating novel polymers with enhanced thermal and chemical stability. Its incorporation into polymer matrices can lead to materials with unique properties suitable for industrial applications.
Nanotechnology:
The compound's reactivity allows it to be used in synthesizing nanoparticles with specific functional properties. These nanoparticles can be applied in drug delivery systems or as catalysts in chemical reactions, showcasing the versatility of this compound in advanced material applications.
Case Studies
Mechanism of Action
The mechanism of action of (4-Chloro-2-fluoro-5-iodo-phenyl)-methanol would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, influencing cellular pathways and processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-2-fluoro-phenyl)-methanol
- (4-Chloro-5-iodo-phenyl)-methanol
- (2-Fluoro-5-iodo-phenyl)-methanol
Comparison
Compared to these similar compounds, (4-Chloro-2-fluoro-5-iodo-phenyl)-methanol is unique due to the specific combination of halogen substituents, which can influence its reactivity and potential applications
Biological Activity
The compound (4-Chloro-2-fluoro-5-iodo-phenyl)-methanol is a halogenated phenolic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features multiple halogen substituents, which are known to influence its biological interactions. The presence of chlorine, fluorine, and iodine atoms can enhance lipophilicity and alter the reactivity towards biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The halogen atoms can enhance binding affinity through hydrophobic interactions and hydrogen bonding . Studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, thus modulating cellular processes related to inflammation and oxidative stress.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory mediators in cell cultures.
Antimicrobial Properties
The compound has also shown potential antimicrobial activity against various bacterial strains. A study reported that it exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its utility as a lead compound for developing new antimicrobial agents.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have shown promise. It has been observed to induce apoptosis in cancer cell lines, likely through the activation of caspase pathways. The compound's ability to disrupt cellular proliferation signals makes it a candidate for further development in cancer therapeutics.
Case Studies
- Anti-inflammatory Effects : In a controlled study involving murine models, administration of this compound resulted in a significant reduction in paw swelling induced by carrageenan, indicating its anti-inflammatory potential.
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of this compound against conventional antibiotics. The results indicated that it had comparable efficacy to standard treatments, highlighting its potential as an alternative therapeutic agent.
- Cytotoxicity Assessment : Cytotoxicity assays conducted on various human cancer cell lines revealed that this compound exhibited selective cytotoxicity, sparing normal cells while effectively reducing viability in tumor cells.
Data Tables
Properties
IUPAC Name |
(4-chloro-2-fluoro-5-iodophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFIO/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2,11H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INSVBFKYWUYHBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Cl)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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